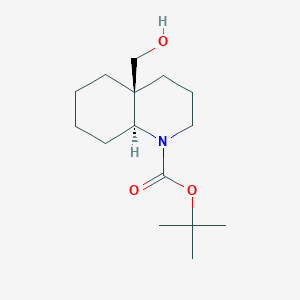
(4aS,8aS)-1-carboxilato de 4a-(hidroximetil)-2,3,4,5,6,7,8,8a-octahidroquinolina tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate is an organic compound with significant relevance in synthetic and medicinal chemistry. This compound belongs to the quinoline derivatives, known for their wide range of biological activities and versatile applications in pharmaceutical research.
Aplicaciones Científicas De Investigación
Vacunas de ADN
EN300-6731817 se ha investigado como un componente en las vacunas de ADN. Estas vacunas utilizan secuencias genéticas optimizadas para estimular una respuesta inmunitaria. Al entregar la secuencia genética a la piel, el tejido subcutáneo o el músculo, los investigadores tienen como objetivo mejorar la inmunidad contra patógenos específicos y antígenos tumorales .
Compatibilidad electromagnética (EMC) Estándares
En un contexto diferente, EN300-6731817 es relevante para los estándares de compatibilidad electromagnética (EMC). Específicamente, se refiere a las estaciones terrestres Very Small Aperture Terminal (VSAT), Satellite News Gathering (SNG), Satellite Interactive Terminals (SIT) y Satellite User Terminals (SUT) que operan en el rango de frecuencia entre 4 GHz y 30 GHz .
Investigación de plantas medicinales
Si bien no está directamente relacionado con EN300-6731817, las bases de datos de investigación como IMPPAT han ampliado la cobertura de las plantas medicinales indias. Investigar posibles fitoquímicos y usos terapéuticos podría informar indirectamente el estudio de compuestos como EN300-6731817 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The compound can be synthesized starting from commercially available quinoline derivatives. The synthesis involves a multi-step process that includes hydrogenation, protection of functional groups, and selective hydroxymethylation.
Hydrogenation: This step reduces the quinoline ring to an octahydroquinoline ring using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Protection of Functional Groups: Tert-butyl esterification of the carboxylic acid group is achieved using tert-butyl bromide in the presence of a base like potassium carbonate.
Hydroxymethylation: The hydroxymethyl group is introduced using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production often uses continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalytic hydrogenation is performed under high pressure and temperature, ensuring the complete reduction of the quinoline ring. The industrial process may also involve the use of automated systems for the precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylate ester can be reduced to a primary alcohol using lithium aluminum hydride.
Substitution: The tert-butyl ester group can be replaced by other ester groups through transesterification reactions using different alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alcohols under acidic or basic catalysis.
Major Products Formed:
**
Propiedades
IUPAC Name |
tert-butyl (4aS,8aS)-4a-(hydroxymethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-6-9-15(11-17)8-5-4-7-12(15)16/h12,17H,4-11H2,1-3H3/t12-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNBQHSQDCOVFO-SWLSCSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)
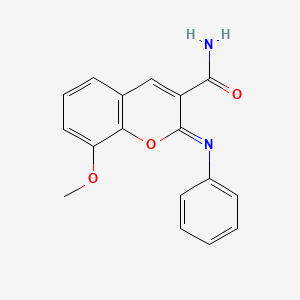
![6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2588687.png)
![3,5-bis(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2588688.png)
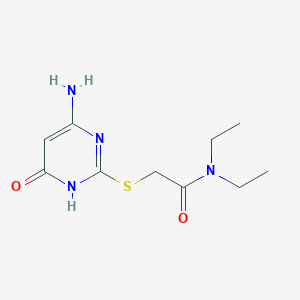
![N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2588691.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)
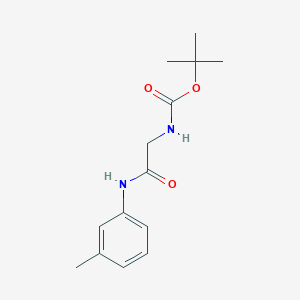

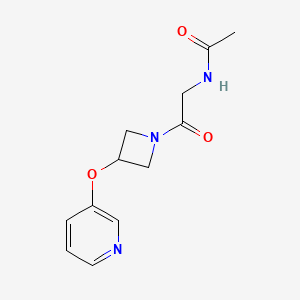
![(3-(Ethylthio)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2588701.png)
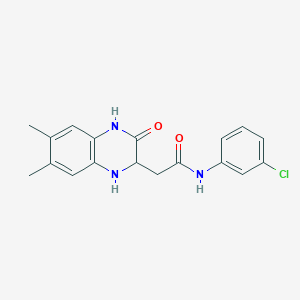
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2588706.png)
